molecular formula C10H16Cl2N6 B2931731 7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride CAS No. 2375270-38-3

7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride

Cat. No.: B2931731
CAS No.: 2375270-38-3
M. Wt: 291.18
InChI Key: JTYIQQGOKDYSRF-UHFFFAOYSA-N
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Description

7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine; dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a 1,2,4-triazole moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Its structural uniqueness lies in the ethyl-substituted triazole group, which may influence hydrogen bonding and molecular interactions critical for biological activity .

Properties

IUPAC Name

7-(5-ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6.2ClH/c1-2-8-13-10(16-14-8)7-5-11-3-6-4-12-15-9(6)7;;/h4,7,11H,2-3,5H2,1H3,(H,12,15)(H,13,14,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYIQQGOKDYSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2CNCC3=C2NN=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine; dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by a pyrazolo-pyridine core with an ethyl-substituted triazole group. The molecular formula is C10H12N6Cl2C_{10}H_{12}N_{6}Cl_{2}, with a molecular weight of 245.15 g/mol.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit various biological activities, particularly in antimicrobial and anti-inflammatory domains. The specific compound has shown promising results in preliminary studies.

Antimicrobial Activity

A study conducted on similar pyrazolo derivatives demonstrated significant antibacterial effects against various bacterial strains. The minimal inhibitory concentration (MIC) values indicated that certain derivatives had potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridinePseudomonas aeruginosaTBD

The mechanism through which these compounds exert their antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. The triazole moiety may contribute to the bioactivity by enhancing interaction with target sites within microbial cells .

Case Studies and Research Findings

In a recent study focusing on the synthesis and biological evaluation of pyrazolo derivatives, it was found that modifications at the triazole position significantly influenced antimicrobial potency. For example:

  • Compound X , a derivative with a similar structure but different substituents at the triazole position, exhibited an MIC of 16 µg/mL against Bacillus cereus, indicating that structural variations can lead to enhanced activity .

Comparison with Similar Compounds

Structural Features

The compound shares structural homology with pyrazolo[4,3-c]pyridine derivatives but differs in substituents and salt forms. Key comparisons include:

Compound Name Core Structure Substituents/Salt Form Notable Features
Target Compound Pyrazolo[4,3-c]pyridine 5-Ethyl-1,2,4-triazol-3-yl; diHCl Enhanced solubility via dihydrochloride
12f, 12g, 12h () Pyrazolo[4,3-c]pyridine Oxazolyl; HCl salt Methoxy/propyl groups alter lipophilicity
Diethyl 8-cyano-... () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups High melting point (243–245°C) due to nitro groups

Physical Properties

Compound Name Melting Point (°C) Yield (%) Solubility Characteristics
Target Compound Not reported High (due to diHCl salt)
12f () 142–143 45 Moderate (HCl salt)
12g () 119–120 30 Moderate (HCl salt)
1l () 243–245 51 Low (nitro groups reduce solubility)

The target compound’s dihydrochloride salt likely improves aqueous solubility compared to neutral derivatives like 1l .

Crystallographic and Hydrogen Bonding Analysis

  • The dihydrochloride form of the target compound likely exhibits distinct hydrogen-bonding networks compared to non-ionic analogs, influencing crystal packing and stability .
  • SHELX programs () are widely used for such structural determinations, suggesting similar refinement methods apply .

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